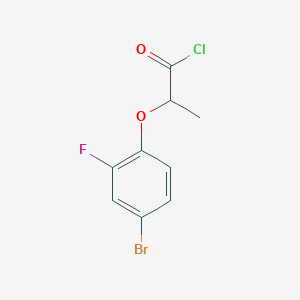

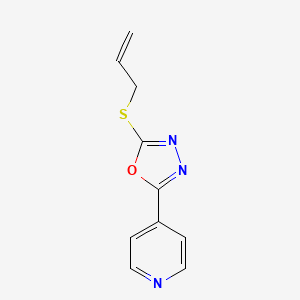

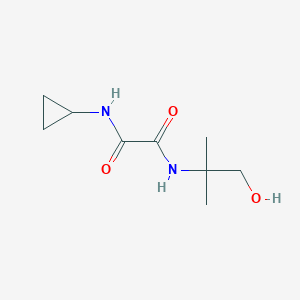

![molecular formula C10H8F3N3O2 B2728930 1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2361634-27-5](/img/structure/B2728930.png)

1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. One method involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves the reaction of 6-Amino-1,3-dimethyluracil with aliphatic aldehydes on heating in formic acid .Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, and elimination reactions . For example, the reaction of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学的研究の応用

Synthesis and Biological Activity

Pyrimidine derivatives, including 1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their anti-inflammatory, antibacterial, antiviral, antifungal, and antitumor properties. The synthesis methods for pyrimidines are diverse, offering multiple pathways to explore their pharmacological potential further. Their structure-activity relationships (SAR) are crucial for developing new compounds with minimized toxicity and enhanced efficacy (Rashid et al., 2021).

Optical and Electronic Applications

The study of pyrimidine derivatives extends beyond biological activity into the realm of materials science, particularly in developing optical sensors. Pyrimidine-based compounds have been used to synthesize optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent probes for detecting various analytes. This application underscores the versatility of pyrimidine derivatives in scientific research, bridging the gap between biology and material science (Jindal & Kaur, 2021).

Anti-cancer Research

The anticancer potential of pyrimidine derivatives has been extensively documented, with research focusing on their mechanisms of action against various cancer cells. These studies provide valuable insights into the design of new anticancer drugs, emphasizing the critical role of pyrimidine scaffolds in therapeutic development. Pyrimidines act through different mechanisms, highlighting their potential to target diverse biological pathways involved in cancer progression (Kaur et al., 2014).

Catalysis and Chemical Synthesis

The synthesis of pyrano[2,3-d]pyrimidine derivatives showcases the importance of pyrimidines in catalysis and chemical synthesis. These compounds are pivotal in medicinal and pharmaceutical industries, demonstrating broad applicability and bioavailability. The development of novel synthetic pathways using hybrid catalysts for pyrimidine derivatives emphasizes the ongoing research to enhance the efficiency and sustainability of these processes (Parmar, Vala, & Patel, 2023).

作用機序

Pyridopyrimidine derivatives have been used as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

While specific safety and hazard information for “1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

特性

IUPAC Name |

1,3-dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O2/c1-15-7-6(8(17)16(2)9(15)18)3-5(4-14-7)10(11,12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDHAFYBWTGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

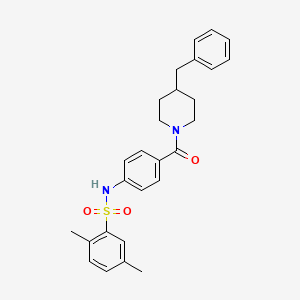

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)

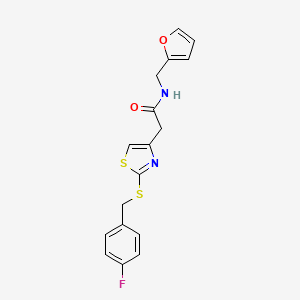

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)

![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)

![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)